4-[4-(Benzyloxy)phenoxy]benzoyl chloride

Catalog No.
S16021220
CAS No.
916067-74-8
M.F
C20H15ClO3
M. Wt
338.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Benzyloxy)phenoxy]benzoyl chloride

CAS Number

916067-74-8

Product Name

4-[4-(Benzyloxy)phenoxy]benzoyl chloride

IUPAC Name

4-(4-phenylmethoxyphenoxy)benzoyl chloride

Molecular Formula

C20H15ClO3

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C20H15ClO3/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

COCYZYYYKQYWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)Cl

4-[4-(Benzyloxy)phenoxy]benzoyl chloride is an organic compound characterized by its complex aromatic structure and the presence of a benzoyl chloride functional group. Its molecular formula is C20_{20}H15_{15}ClO3_3, with a molar mass of approximately 338.79 g/mol . This compound consists of a benzoyl group attached to a phenoxy group, which in turn is substituted with a benzyloxy group. The unique structural arrangement imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Due to its reactive functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups can facilitate electrophilic substitution on the aromatic rings.
  • Hydrolysis: In the presence of water, benzoyl chloride can hydrolyze to yield the corresponding benzoic acid derivative.

Common reagents for these reactions include bases for nucleophilic substitutions and Lewis acids for electrophilic aromatic substitutions .

Research indicates that 4-[4-(Benzyloxy)phenoxy]benzoyl chloride exhibits potential biological activities, particularly in the context of medicinal applications. It has been investigated for:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, making it a candidate for further exploration in therapeutic contexts.

The specific mechanisms through which these biological activities occur are still under investigation, but they may involve interactions with cellular signaling pathways and molecular targets.

The synthesis of 4-[4-(Benzyloxy)phenoxy]benzoyl chloride typically involves several steps:

  • Formation of the Phenoxy Group: The initial step often includes the reaction of phenol derivatives with appropriate reagents to form the phenoxy moiety.
  • Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions where a benzyloxy group is introduced onto the phenoxy compound.
  • Formation of Benzoyl Chloride: The final step involves converting the intermediate into the benzoyl chloride form, typically using thionyl chloride or oxalyl chloride as chlorinating agents.

These synthetic routes allow for variations in conditions and reagents, which can influence yield and purity .

4-[4-(Benzyloxy)phenoxy]benzoyl chloride has several applications across different domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
  • Materials Science: The compound is utilized in developing polymers and materials with enhanced thermal stability and chemical resistance.
  • Chemical Research: It is employed as a reagent in organic synthesis, facilitating the formation of complex organic molecules .

Interaction studies involving 4-[4-(Benzyloxy)phenoxy]benzoyl chloride have focused on its biological activity and potential therapeutic applications. These studies often assess how the compound interacts with specific proteins or enzymes involved in disease processes. For instance:

  • Protein Binding Studies: Investigations into how this compound binds to target proteins can provide insights into its mechanism of action.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation helps determine its potential as an anticancer agent.

These studies are crucial for understanding how this compound might be used in clinical settings and its safety profile.

Several compounds share structural similarities with 4-[4-(Benzyloxy)phenoxy]benzoyl chloride. Notable examples include:

  • 4-Phenoxybenzoic Acid: Lacks the benzyloxy substitution but shares a similar aromatic framework.
  • Diphenyl Ether 4-Carboxylic Acid: Another structurally related compound used in similar applications but differs in functional groups.

Comparison Table

Compound NameStructural FeaturesUnique Properties
4-[4-(Benzyloxy)phenoxy]benzoyl chlorideBenzoyl chloride with benzyloxy and phenoxy groupsPotential antitumor and anti-inflammatory effects
4-Phenoxybenzoic AcidPhenoxy group without benzyloxyUsed primarily as a plasticizer
Diphenyl Ether 4-Carboxylic AcidTwo phenyl groups with carboxylic acidCommonly used as an intermediate in synthesis

The uniqueness of 4-[4-(Benzyloxy)phenoxy]benzoyl chloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

338.0709720 g/mol

Monoisotopic Mass

338.0709720 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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